2-Tridecanol

Description

2-Tridecanol has been reported in Zingiber mioga, Carica papaya, and Cistus creticus with data available.

Structure

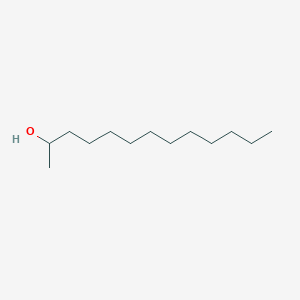

2D Structure

3D Structure

Propriétés

IUPAC Name |

tridecan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H28O/c1-3-4-5-6-7-8-9-10-11-12-13(2)14/h13-14H,3-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKOLRKVMHVYNGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H28O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40987402 | |

| Record name | Tridecan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40987402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

mp = 23 deg C; [ChemIDplus] Colorless melt; mp = 29-30 deg C; [MSDSonline] | |

| Record name | 2-Tridecanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8626 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1653-31-2, 67989-40-6 | |

| Record name | 2-Tridecanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1653-31-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tridecan-2-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001653312 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alcohols, C11-15-secondary | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067989406 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-TRIDECANOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9499 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Alcohols, C11-15-secondary | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tridecan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40987402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Alcohols, C11-15-secondary | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.810 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tridecan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.204 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Laboratory Synthesis of 2-Tridecanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the primary methods for synthesizing 2-tridecanol in a research laboratory setting. It details common synthetic routes, including the reduction of 2-tridecanone and Grignard reactions, with a focus on providing actionable experimental protocols and comparative data. Additionally, strategies for the asymmetric synthesis of chiral this compound are discussed, offering pathways to enantiomerically pure forms of this secondary alcohol.

Core Synthesis Strategies

The laboratory preparation of this compound predominantly relies on two robust and well-established methodologies: the reduction of the corresponding ketone, 2-tridecanone, and the carbon-carbon bond-forming Grignard reaction. The choice of method often depends on the availability of starting materials, desired scale, and the need for stereochemical control.

Physicochemical Properties of Key Compounds

A summary of the key physical and chemical properties of the target molecule, this compound, and its common precursor, 2-tridecanone, is provided below for reference.

| Property | This compound | 2-Tridecanone |

| CAS Number | 1653-31-2[1] | 593-08-8[2] |

| Molecular Formula | C₁₃H₂₈O[1] | C₁₃H₂₆O[2] |

| Molecular Weight | 200.36 g/mol [1] | 198.34 g/mol |

| Appearance | Colorless liquid/melt | White crystalline solid |

| Melting Point | 29-30 °C | 24-27 °C |

| Boiling Point | ~256-258 °C @ 760 mmHg | 263 °C @ 760 mmHg |

| Density | ~0.83 g/cm³ | ~0.822 g/mL @ 25 °C |

| Solubility | Insoluble in water, soluble in organic solvents | Insoluble in water |

Method 1: Reduction of 2-Tridecanone

The reduction of the carbonyl group in 2-tridecanone is a straightforward and high-yielding route to this compound. Several reducing agents can accomplish this transformation, with sodium borohydride being a common choice for its mildness and ease of use in protic solvents. For enantioselective reductions, more sophisticated catalytic systems are required.

General Reaction Scheme: Ketone Reduction

Caption: General scheme for the reduction of 2-tridecanone to this compound.

A. Achiral Reduction with Sodium Borohydride (NaBH₄)

Sodium borohydride is a selective reducing agent for aldehydes and ketones that is tolerant of alcoholic solvents. This makes it a convenient and safe option for general laboratory use.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-tridecanone (1.0 eq.) in methanol or ethanol to a concentration of approximately 0.2-0.5 M.

-

Cooling: Cool the solution to 0 °C in an ice-water bath.

-

Addition of Reducing Agent: While stirring, add sodium borohydride (NaBH₄, 1.0-1.5 eq.) to the solution in small portions. Caution: Hydrogen gas evolution may occur.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for 1-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting ketone is consumed.

-

Work-up:

-

Carefully quench the reaction by the slow, dropwise addition of 1 M HCl to neutralize the excess NaBH₄ and decompose the borate esters.

-

Remove the bulk of the organic solvent under reduced pressure.

-

Add water to the residue and extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate (3x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield crude this compound. The product can be further purified by vacuum distillation or column chromatography on silica gel.

| Parameter | Value | Reference |

| Substrate | Cyclohexanone (analogous) | |

| Reducing Agent | Sodium Borohydride (NaBH₄) | |

| Solvent | Methanol | |

| Yield | 73.52% |

B. Asymmetric Reduction of 2-Tridecanone

For the synthesis of enantiomerically pure (R)- or (S)-2-tridecanol, an asymmetric reduction is necessary. This is typically achieved using chiral catalysts.

-

Biocatalysis: Enzymes such as ketoreductases (KREDs) or alcohol dehydrogenases (ADHs) from various microorganisms (e.g., Candida, Lactobacillus) can reduce ketones with high enantioselectivity. These reactions are often performed in aqueous buffer systems, sometimes with a co-solvent like isopropanol to aid substrate solubility and regenerate the NADPH cofactor.

-

Chiral Catalysts:

-

Oxazaborolidines (CBS Catalysts): The Corey-Bakshi-Shibata (CBS) reduction uses a chiral oxazaborolidine catalyst with a stoichiometric borane source (e.g., BH₃·THF) to achieve high enantioselectivity.

-

Transition Metal Catalysts: Chiral ruthenium, rhodium, or iridium complexes with chiral ligands (e.g., BINAP) are highly effective for asymmetric hydrogenation or transfer hydrogenation of ketones.

-

Caption: Workflow for the asymmetric synthesis of this compound.

Method 2: Grignard Reaction

The Grignard reaction offers a powerful method for constructing this compound by forming a new carbon-carbon bond. This approach provides flexibility as two different combinations of starting materials can be used to synthesize the target molecule.

Synthetic Pathways for Grignard Synthesis

Caption: Two possible Grignard reaction pathways to synthesize this compound.

Experimental Protocol: Grignard Synthesis (General)

This protocol is based on Pathway A (Dodecanal and Methylmagnesium Bromide) and should be conducted under strictly anhydrous conditions.

-

Reaction Setup: All glassware must be flame-dried or oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).

-

Grignard Reagent: In a three-necked flask equipped with a dropping funnel, condenser, and magnetic stirrer, place magnesium turnings. A solution of methyl bromide in anhydrous diethyl ether or THF is added dropwise from the dropping funnel to initiate the formation of methylmagnesium bromide. Alternatively, a commercially available solution of methylmagnesium bromide can be used.

-

Addition of Aldehyde: Once the Grignard reagent is formed, cool the flask to 0 °C. A solution of dodecanal (1.0 eq.) in anhydrous diethyl ether is added dropwise via the dropping funnel. An exothermic reaction will occur.

-

Reaction: After the addition is complete, the reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 1-2 hours.

-

Work-up:

-

Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

If a precipitate forms, it can be dissolved by adding dilute HCl.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with diethyl ether (2x volumes).

-

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude this compound can be purified by vacuum distillation.

| Parameter | General Conditions/Expectations | Reference |

| Reaction Time | 2 - 5 hours | |

| Temperature | 30 - 40 °C | |

| Solvent | Anhydrous Diethyl Ether or THF | |

| Expected Yield | Good to Excellent (typically >70%) |

Conclusion

The synthesis of this compound in a research laboratory can be reliably achieved through either the reduction of 2-tridecanone or via a Grignard reaction. The reduction using sodium borohydride is a simple, safe, and effective method for producing racemic this compound. For enantiomerically pure products, asymmetric reduction using biocatalysts or chiral chemical catalysts is the preferred approach, although it requires more specialized reagents and techniques. The Grignard synthesis offers a versatile alternative for constructing the carbon skeleton of the molecule, with two viable pathways depending on the availability of the starting aldehyde and alkyl halide. The selection of the optimal synthetic route will depend on the specific objectives of the research, including the required quantity, purity, and stereochemistry of the final product.

References

A Guide to the Chiral Synthesis of (R)-2-Tridecanol for Researchers and Drug Development Professionals

An In-depth Technical Guide to the Enantioselective Synthesis of (R)-2-Tridecanol, a valuable chiral building block in the pharmaceutical and chemical industries. This document provides a comprehensive overview of the primary synthetic strategies, focusing on enzymatic methods that offer high stereoselectivity and environmentally benign reaction conditions. Detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways are presented to aid researchers in the practical application of these methods.

Introduction

(R)-2-Tridecanol is a chiral secondary alcohol of significant interest as a precursor in the synthesis of various bioactive molecules and as a component of insect pheromones. The precise stereochemistry at the C-2 position is often crucial for its biological activity, necessitating highly enantioselective synthetic methods. This guide explores the two predominant enzymatic strategies for obtaining the (R)-enantiomer in high purity: enzymatic kinetic resolution of racemic 2-tridecanol and asymmetric reduction of the corresponding prochiral ketone, 2-tridecanone.

Enzymatic Kinetic Resolution of Racemic this compound

Enzymatic kinetic resolution (EKR) is a widely employed method for separating enantiomers of a racemic mixture. This technique utilizes the stereoselectivity of enzymes, typically lipases, to preferentially catalyze a reaction with one enantiomer, leaving the other enantiomer unreacted and thus enriched. For the synthesis of (R)-2-Tridecanol, the (S)-enantiomer is selectively acylated by the lipase, allowing for the separation of the desired (R)-alcohol.

Key Enzyme: Candida antarctica Lipase B (CALB)

Candida antarctica lipase B (CALB) is a robust and highly enantioselective biocatalyst for the kinetic resolution of a wide range of secondary alcohols, including long-chain aliphatic alcohols.[1] Its commercial availability in an immobilized form (e.g., Novozym 435) further enhances its utility by simplifying catalyst recovery and reuse.

Experimental Protocol: Lipase-Catalyzed Enantioselective Acylation

A typical procedure for the kinetic resolution of racemic this compound using CALB involves the following steps:

-

Reaction Setup: Racemic this compound is dissolved in a suitable organic solvent, such as hexane or toluene.

-

Acyl Donor: An acyl donor, commonly vinyl acetate or isopropenyl acetate, is added to the mixture. These acyl donors are often preferred as they produce byproducts (acetaldehyde or acetone, respectively) that do not interfere with the reaction equilibrium.

-

Enzyme Addition: Immobilized CALB (e.g., Novozym 435) is added to the reaction mixture.

-

Reaction Conditions: The reaction is typically stirred at a controlled temperature, often between 30-60 °C, and monitored for conversion.[1]

-

Work-up: Once the desired conversion (ideally close to 50%) is reached, the enzyme is filtered off. The reaction mixture is then worked up to separate the unreacted (R)-2-Tridecanol from the acylated (S)-2-tridecyl acetate. This separation can be achieved by column chromatography.

Quantitative Data for Lipase-Catalyzed Resolution

The efficiency of the kinetic resolution is determined by the conversion and the enantiomeric excess (ee) of both the remaining substrate and the product. The enantiomeric ratio (E-value) is a measure of the enzyme's selectivity.

| Enzyme | Substrate | Acyl Donor | Solvent | Temp (°C) | Conversion (%) | Substrate ee (%) | Product ee (%) | E-value |

| Candida antarctica Lipase B | rac-2-Octanol | Vinyl Acetate | n-Hexane | 60 | ~50 | >99 (R) | >99 (S) | High |

| Pseudomonas cepacia Lipase | rac-sec-Alcohols | Isopropenyl Acetate | Organic Solvent | RT | ~50 | High (R) | High (S) | >200 |

Note: Data for 2-octanol is presented as a close structural analog to this compound, demonstrating the high enantioselectivity of CALB for secondary alcohols. Specific data for this compound may vary but is expected to show a similar trend.

Asymmetric Reduction of 2-Tridecanone

An alternative and often more atom-economical approach to (R)-2-Tridecanol is the asymmetric reduction of the prochiral ketone, 2-tridecanone. This method utilizes ketoreductases (KREDs) or alcohol dehydrogenases (ADHs) that exhibit high stereoselectivity, directly yielding the desired enantiomer.

Key Enzymes: Alcohol Dehydrogenases (ADHs)

Alcohol dehydrogenases are a class of oxidoreductases that catalyze the reversible reduction of ketones to alcohols. Certain ADHs, such as those from Lactobacillus kefir, exhibit a preference for producing (R)-alcohols (anti-Prelog selectivity).[2][3]

Experimental Protocol: Asymmetric Reduction with Lactobacillus kefir ADH (LkADH)

A whole-cell biocatalysis approach using E. coli expressing LkADH can be employed for the asymmetric reduction of 2-tridecanone:

-

Biocatalyst Preparation: E. coli cells overexpressing LkADH are cultured and harvested.

-

Reaction Setup: The whole cells are suspended in a buffer solution.

-

Substrate and Cofactor Regeneration: 2-Tridecanone is added as the substrate. A co-substrate, such as isopropanol, is typically added for the in-situ regeneration of the NADPH cofactor required by the enzyme.

-

Reaction Conditions: The reaction is incubated at a controlled temperature (e.g., 30 °C) with agitation.

-

Work-up: After the reaction is complete, the cells are removed by centrifugation. The product, (R)-2-Tridecanol, is then extracted from the supernatant with an organic solvent and purified, for example, by distillation or chromatography.

Quantitative Data for Asymmetric Ketone Reduction

The success of the asymmetric reduction is measured by the conversion of the ketone and the enantiomeric excess of the resulting alcohol.

| Enzyme | Substrate | Reductant | Temp (°C) | Conversion (%) | Product ee (%) | Configuration |

| Lactobacillus kefir ADH variant | Various Ketones | Isopropanol | 30 | 65-99.9 | up to >99 | R (anti-Prelog) |

Note: This data represents the general capability of LkADH variants for producing (R)-alcohols from a range of ketones. Specific performance with 2-tridecanone would require experimental validation.

Signaling Pathways and Experimental Workflows

To visually represent the described synthetic strategies, the following diagrams have been generated using the DOT language.

References

- 1. Sol-gel Entrapped Candida antarctica lipase B — A Biocatalyst with Excellent Stability for Kinetic Resolution of Secondary Alcohols [mdpi.com]

- 2. Biocatalytic characterization of an alcohol dehydrogenase variant deduced from Lactobacillus kefir in asymmetric hydrog… [ouci.dntb.gov.ua]

- 3. Biocatalytic characterization of an alcohol dehydrogenase variant deduced from Lactobacillus kefir in asymmetric hydrogen transfer - PMC [pmc.ncbi.nlm.nih.gov]

Enantioselective Synthesis of (S)-2-Tridecanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the enantioselective synthesis of (S)-2-Tridecanol, a valuable chiral building block in the synthesis of various bioactive molecules. The primary focus of this document is on the enzymatic kinetic resolution of racemic 2-tridecanol, a highly efficient and widely applicable method. Additionally, a brief overview of asymmetric hydrogenation of the corresponding ketone, 2-tridecanone, is presented as an alternative approach. This guide includes detailed experimental protocols, quantitative data for comparison, and workflow diagrams to facilitate understanding and implementation in a laboratory setting.

Introduction

Chirally pure alcohols are critical intermediates in the pharmaceutical, agrochemical, and flavor and fragrance industries. (S)-2-Tridecanol, with its specific stereochemistry, serves as a key precursor for the synthesis of complex molecules where biological activity is dependent on a specific enantiomer. The development of efficient and selective methods for the synthesis of enantiopure compounds is therefore of paramount importance. Among the various strategies, enzyme-catalyzed reactions and asymmetric catalysis have emerged as powerful tools.[1]

This guide will primarily focus on the lipase-catalyzed kinetic resolution of racemic this compound, a method celebrated for its high enantioselectivity, mild reaction conditions, and environmental compatibility. Lipases, particularly from Candida antarctica and Pseudomonas cepacia, have demonstrated exceptional efficacy in discriminating between the enantiomers of secondary alcohols.[2][3]

Methodologies for Enantioselective Synthesis

Two primary strategies for the enantioselective synthesis of (S)-2-Tridecanol are discussed:

-

Enzymatic Kinetic Resolution of (±)-2-Tridecanol: This method involves the selective acylation of one enantiomer from a racemic mixture of this compound, leaving the other enantiomer unreacted and in high enantiomeric purity.

-

Asymmetric Hydrogenation of 2-Tridecanone: This approach involves the direct reduction of the prochiral ketone, 2-tridecanone, to the desired chiral alcohol using a chiral catalyst.

Enzymatic Kinetic Resolution

Kinetic resolution is a widely used technique for the separation of enantiomers. In the context of synthesizing (S)-2-Tridecanol, a lipase is employed to selectively catalyze the acylation of (R)-2-Tridecanol, leaving the desired (S)-2-Tridecanol unreacted. The high enantioselectivity of lipases, particularly Candida antarctica lipase B (CAL-B), makes this a highly effective method.[2][4]

The general scheme for this reaction is as follows:

The following table summarizes the results of lipase-catalyzed kinetic resolution for various secondary alcohols, providing an indication of the expected efficiency for this compound.

| Lipase Source | Substrate | Acyl Donor | Solvent | Time (h) | Conversion (%) | Enantiomeric Excess (ee) of Alcohol (%) | Enantiomeric Excess (ee) of Ester (%) | Reference |

| Candida antarctica Lipase B (CAL-B) | (±)-2-Octanol | Vinyl Acetate | Hexane | 24 | ~50 | >99 | >99 | |

| Candida antarctica Lipase B (CAL-B) | (±)-2-Heptanol | Vinyl Acetate | Substrate as solvent | - | 44 | 99.3 | - | |

| Pseudomonas cepacia Lipase (PS-C II) | (±)-1-Phenylethanol | Isopropenyl Acetate | tert-Butyl methyl ether | - | 42 | 99.6 | - | |

| Pseudomonas fluorescens Lipase | (±)-2-Octanol | Vinyl Acetate | Hexane | - | - | Moderate | Moderate |

This protocol is adapted from established procedures for the resolution of similar long-chain secondary alcohols.

Materials:

-

(±)-2-Tridecanol

-

Immobilized Candida antarctica lipase B (Novozym 435)

-

Vinyl acetate

-

Hexane (anhydrous)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Temperature-controlled oil bath or heating mantle

-

Rotary evaporator

-

Chromatography column

-

Apparatus for thin-layer chromatography (TLC)

-

Chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) system for enantiomeric excess determination

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (±)-2-tridecanol (1.0 g, 5.0 mmol) and anhydrous hexane (50 mL).

-

Addition of Reagents: Add immobilized Candida antarctica lipase B (Novozym 435) (100 mg) to the solution. Subsequently, add vinyl acetate (0.65 g, 7.5 mmol, 1.5 equivalents).

-

Reaction: Stir the reaction mixture at a constant temperature (e.g., 30-40 °C). Monitor the progress of the reaction by TLC or by taking aliquots and analyzing them by GC. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the remaining alcohol and the formed ester. This can take anywhere from a few hours to 24 hours depending on the specific conditions.

-

Work-up: Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can be washed with fresh hexane, dried, and potentially reused.

-

Isolation and Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting residue contains (S)-2-tridecanol and (R)-2-tridecyl acetate. Separate these two compounds by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate).

-

Characterization: Characterize the purified (S)-2-tridecanol and (R)-2-tridecyl acetate using standard analytical techniques (NMR, IR, MS).

-

Determination of Enantiomeric Excess: Determine the enantiomeric excess of the purified (S)-2-tridecanol by chiral GC or HPLC analysis. This may require derivatization to a suitable ester or urethane.

Asymmetric Hydrogenation of 2-Tridecanone

An alternative route to (S)-2-Tridecanol is the asymmetric hydrogenation of the corresponding ketone, 2-tridecanone. This method utilizes a chiral transition metal catalyst, typically based on ruthenium, rhodium, or iridium, to stereoselectively deliver hydrogen to the prochiral ketone. The Noyori-type ruthenium catalysts, which feature a chiral diphosphine ligand and a diamine ligand, are particularly effective for the reduction of simple ketones.

The general workflow for this approach is depicted below:

| Catalyst | Substrate | S/C Ratio | H₂ Pressure (atm) | Time (h) | Conversion (%) | Enantiomeric Excess (ee) (%) | Reference |

| RuCl₂[(S)-BINAP][(S)-DAIPEN] | Acetophenone | 1000 | 8 | 12 | >99 | 99 (R) | |

| RuCl(p-cymene)[(S,S)-TsDPEN] | Acetophenone | 200 | (Transfer) | 0.2 | >99 | 97 (R) | |

| Fe-based catalyst | Acetophenone | - | (Transfer) | - | Moderate-Good | Moderate |

The following is a general procedure for the asymmetric hydrogenation of a ketone using a Noyori-type catalyst. Optimization of the catalyst, solvent, base, pressure, and temperature may be required for 2-tridecanone.

Materials:

-

2-Tridecanone

-

Chiral Ruthenium catalyst (e.g., RuCl₂[(S)-BINAP][(S,S)-DPEN])

-

Anhydrous solvent (e.g., 2-propanol or methanol)

-

Base (e.g., potassium tert-butoxide or triethylamine)

-

Hydrogen gas

Equipment:

-

High-pressure autoclave or a balloon hydrogenation setup

-

Inert atmosphere glovebox or Schlenk line

-

Standard glassware for organic synthesis

Procedure:

-

Catalyst Preparation/Activation (if necessary): In an inert atmosphere glovebox, place the chiral ruthenium catalyst in a suitable reaction vessel.

-

Reaction Setup: Add the anhydrous solvent to the vessel, followed by 2-tridecanone.

-

Addition of Base: Add the base to the reaction mixture. The base is often crucial for catalyst activation and activity.

-

Hydrogenation: Seal the reaction vessel and connect it to a hydrogen source. Pressurize the vessel to the desired hydrogen pressure (e.g., 1-100 atm).

-

Reaction: Stir the reaction mixture at a specific temperature until the reaction is complete (monitored by TLC or GC).

-

Work-up: Carefully vent the hydrogen pressure. Quench the reaction with a suitable reagent (e.g., saturated ammonium chloride solution).

-

Isolation and Purification: Extract the product with an organic solvent, dry the organic layer, and concentrate it. Purify the crude product by column chromatography.

-

Characterization and Enantiomeric Excess Determination: Characterize the (S)-2-tridecanol and determine its enantiomeric excess using chiral GC or HPLC.

Conclusion

The enantioselective synthesis of (S)-2-Tridecanol can be effectively achieved through enzymatic kinetic resolution of the corresponding racemate. This method, particularly using immobilized Candida antarctica lipase B, offers high enantioselectivity, operational simplicity, and mild reaction conditions, making it an attractive choice for both laboratory and industrial applications. While asymmetric hydrogenation of 2-tridecanone presents a more atom-economical approach, the development of a specific and highly efficient catalytic system for this substrate requires further investigation. The detailed protocols and comparative data provided in this guide serve as a valuable resource for researchers and professionals engaged in the synthesis of chiral molecules.

References

- 1. Enzymatic synthesis of enantiopure alcohols: current state and perspectives - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09004A [pubs.rsc.org]

- 2. Syntheses of Enantiopure Aliphatic Secondary Alcohols and Acetates by Bioresolution with Lipase B from Candida antarctica - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lib3.dss.go.th [lib3.dss.go.th]

The Enigmatic 2-Tridecanol: A Technical Guide to its Natural Sources and Extraction

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Tridecanol, a secondary fatty alcohol, has garnered increasing interest within the scientific community for its diverse biological activities and potential applications in pharmaceuticals and agriculture. Its role as an insect pheromone and its presence in various plant species underscore its significance in chemical ecology and natural product chemistry. This technical guide provides an in-depth overview of the natural sources of this compound, detailing its extraction methodologies and analytical protocols. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the exploration and utilization of this versatile biomolecule.

Natural Occurrences of this compound

This compound has been identified in a variety of natural sources, including plants and insects. Its concentration can vary significantly depending on the species, the part of the organism, and the geographical location.

Plant Sources

Several plant species are known to produce this compound, often as a component of their essential oils. The compound contributes to the characteristic aroma and potential bioactive properties of these plants.

Table 1: Quantitative Analysis of this compound and its Precursor in Plant-Based Natural Sources

| Plant Species | Family | Plant Part | Compound | Concentration (%) |

| Glycosmis pentaphylla | Rutaceae | Bark Oil | This compound | 0.50[1] |

| Glycosmis pentaphylla | Rutaceae | Bark Oil | 2-Tridecanone | 28.10[2] |

| Glycosmis pentaphylla | Rutaceae | Leaf Oil | 2-Tridecanone | 35.00[2] |

| Zingiber mioga | Zingiberaceae | Essential Oil | This compound | Not Quantified |

| Carica papaya | Caricaceae | Leaves, Peel | This compound | Not Quantified |

| Cistus creticus | Cistaceae | Resin, Essential Oil | This compound | Not Quantified |

Note: The presence of this compound in Zingiber mioga, Carica papaya, and Cistus creticus has been reported, but specific quantitative data was not available in the reviewed literature.

Insect Sources

This compound plays a crucial role in the chemical communication of certain insect species, acting as a trail pheromone.

Table 2: this compound as an Insect Pheromone

| Insect Species | Order | Family | Gland/Source | Function |

| Crematogaster scutellaris | Hymenoptera | Formicidae | Hind tibia | Trail Pheromone[3] |

Extraction Methodologies

The extraction of this compound from its natural sources requires specific protocols tailored to the matrix (plant or insect) and the chemical properties of the compound. Below are detailed experimental protocols for common extraction techniques.

Steam Distillation for Essential Oil Extraction from Plant Material

This method is suitable for extracting volatile compounds like this compound from plant matrices such as leaves, flowers, and bark. The following protocol is a general guideline adapted from procedures for Zingiber species.[4]

Experimental Protocol: Steam Distillation

-

Sample Preparation:

-

Collect fresh plant material (e.g., leaves, bark).

-

Air-dry the material in a well-ventilated area, shielded from direct sunlight, for 7-10 days.

-

Grind the dried plant material into a coarse powder using a mechanical grinder.

-

-

Apparatus Setup:

-

Assemble a Clevenger-type steam distillation apparatus. This includes a boiling flask, a biomass flask, a condenser, and a collection vessel.

-

Fill the boiling flask with distilled water to approximately two-thirds of its volume.

-

Place the powdered plant material into the biomass flask. Do not pack the material too tightly to allow for efficient steam penetration.

-

-

Distillation Process:

-

Heat the boiling flask to generate steam. The steam will pass through the biomass, causing the volatile compounds, including this compound, to vaporize.

-

The steam and volatile compound mixture will then travel to the condenser.

-

Cool water circulating through the condenser will cause the vapor to condense back into a liquid.

-

Collect the distillate, which will consist of an aqueous layer (hydrosol) and an organic layer (essential oil), in the collection vessel.

-

-

Isolation of Essential Oil:

-

Allow the distillate to stand for a period to ensure complete separation of the oil and water layers.

-

Carefully separate the essential oil layer using a separatory funnel.

-

Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.

-

Store the purified essential oil in a sealed, dark glass vial at 4°C until further analysis.

-

Solvent Extraction for Secondary Metabolites from Plant Leaves

Soxhlet extraction is a continuous solid-liquid extraction method suitable for extracting less volatile or heat-sensitive compounds. This protocol is adapted from methodologies used for Carica papaya leaves.

Experimental Protocol: Soxhlet Extraction

-

Sample Preparation:

-

Wash fresh leaves thoroughly with distilled water and slice them into small pieces.

-

Dry the leaves at room temperature for 7-8 days, followed by oven drying at 50°C for 2 hours to achieve constant weight.

-

Grind the dried leaves into a fine powder.

-

-

Extraction Process:

-

Place a known quantity (e.g., 25 g) of the powdered leaf material into a cellulose thimble.

-

Place the thimble into the main chamber of the Soxhlet extractor.

-

Fill a round-bottom flask with a suitable solvent (e.g., n-hexane, ethanol, or methanol; 250 mL for a 25g sample) and connect it to the Soxhlet extractor.

-

Heat the solvent to its boiling point. The solvent vapor will travel up to the condenser, where it will cool and drip down onto the sample in the thimble.

-

The solvent will fill the thimble and extract the desired compounds. Once the solvent reaches the top of the siphon arm, it will be siphoned back into the boiling flask, carrying the extracted compounds with it.

-

Allow the extraction to proceed for a minimum of 8 hours.

-

-

Solvent Removal and Sample Recovery:

-

After the extraction is complete, cool the apparatus.

-

Remove the solvent from the extract using a rotary evaporator under reduced pressure.

-

The resulting crude extract can be used for further purification and analysis.

-

Solvent Extraction of Insect Pheromones

This protocol is a general method for the extraction of pheromones from insect glands, adapted for the extraction of this compound from Crematogaster scutellaris.

Experimental Protocol: Insect Pheromone Extraction

-

Sample Collection:

-

Collect worker ants of Crematogaster scutellaris.

-

Dissect the hind tibiae, which contain the pheromone glands, under a stereomicroscope.

-

-

Extraction:

-

Place the dissected hind tibiae into a small glass vial containing a suitable organic solvent such as n-hexane.

-

Allow the extraction to proceed for a set period (e.g., 24 hours) at room temperature.

-

-

Sample Preparation for Analysis:

-

Carefully remove the solvent from the vial, leaving the insect tissue behind.

-

The resulting extract contains the trail pheromone and can be directly analyzed by GC-MS.

-

Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the identification and quantification of volatile and semi-volatile compounds like this compound in complex mixtures.

General GC-MS Protocol

-

Sample Preparation:

-

Dilute the essential oil or extract in a suitable solvent (e.g., hexane or dichloromethane) to an appropriate concentration.

-

-

GC-MS Parameters:

-

Gas Chromatograph: Agilent 7890B GC or equivalent.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injector Temperature: 250°C.

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp: Increase at 3°C/min to 240°C.

-

Hold: Maintain at 240°C for 5 minutes.

-

-

MSD Transfer Line Temperature: 280°C.

-

Ion Source Temperature: 230°C.

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Scan Range: 40-550 amu.

-

-

Compound Identification and Quantification:

-

Identify this compound by comparing its mass spectrum and retention index with those of an authentic standard and with data from mass spectral libraries (e.g., NIST, Wiley).

-

Quantify the amount of this compound using an internal or external standard method.

-

Biosynthesis and Experimental Workflows

To visualize the processes involved in the study of this compound, the following diagrams illustrate a potential biosynthetic pathway and a general experimental workflow.

Putative Biosynthesis of this compound in Plants

The biosynthesis of long-chain secondary alcohols in plants is believed to occur via the reduction of corresponding methyl ketones, which are themselves derived from fatty acids.

Caption: Putative biosynthetic pathway of this compound from a fatty acid precursor in plants.

General Experimental Workflow for Extraction and Analysis

The following diagram outlines the general workflow from sample collection to the final analysis of this compound.

Caption: General experimental workflow for the extraction and analysis of this compound.

Conclusion

This technical guide has provided a comprehensive overview of the natural sources and extraction of this compound. While quantitative data is available for some sources like Glycosmis pentaphylla, further research is needed to quantify this compound in other promising plant species. The detailed experimental protocols for extraction and analysis serve as a valuable starting point for researchers. The elucidation of biosynthetic pathways and the optimization of extraction techniques will be crucial for the sustainable production and utilization of this important natural product in various scientific and industrial applications.

References

2-Tridecanol as an Insect Pheromone Component: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Tridecanol, a 13-carbon secondary alcohol, has been identified as a crucial semiochemical in the chemical communication systems of several insect species. It functions as a trail pheromone in ants and as a component of an aggregation pheromone in fruit flies. This technical guide provides an in-depth analysis of the role of this compound in insect behavior, its chemical ecology, and the methodologies used for its study. This document is intended to be a comprehensive resource, summarizing quantitative data, detailing experimental protocols, and visualizing relevant biological and experimental workflows to support further research and development in chemical ecology and pest management.

Introduction to this compound

This compound (C₁₃H₂₈O) is a fatty alcohol that has emerged as a significant component of insect pheromone blends.[1] Its stereochemistry plays a critical role in its biological activity, with different enantiomers often eliciting distinct behavioral responses. This guide focuses on its function as a trail pheromone in the ant Crematogaster scutellaris and as a constituent of the aggregation pheromone in the fruit fly Drosophila mulleri. Understanding the precise roles and perception of this compound is vital for developing targeted and environmentally benign pest management strategies.

Role of this compound in Insect Communication

This compound's function as a pheromone is species-specific, primarily acting as a trail marker for social insects and a signal for aggregation.

Trail Pheromone in Crematogaster scutellaris

In the ant species Crematogaster scutellaris, (R)-2-tridecanol has been identified as the primary, and likely sole, component of the trail pheromone.[2][3] The pheromone is secreted from glands in the hind tibia and elicits a strong trail-following behavior in worker ants.[2] The stereoisomer (R)-2-tridecanol is significantly more active than its (S)-enantiomer, highlighting the specificity of the ant's olfactory system.[4]

Aggregation Pheromone Component in Drosophila mulleri

Mature males of Drosophila mulleri produce an aggregation pheromone that attracts both males and females. This pheromone is a blend of at least two key compounds: (S)-(+)-2-tridecanol acetate and (Z)-10-heptadecen-2-one. Both components are necessary to elicit the full behavioral response, indicating a synergistic interaction. The (S)-enantiomer of this compound acetate is the behaviorally active form.

Quantitative Data

The following tables summarize the available quantitative data regarding the behavioral responses to this compound and its derivatives.

Table 1: Behavioral Response of Crematogaster scutellaris to (R)-2-Tridecanol

| Concentration (ng/µL) | Mean Distance Walked on Trail (cm ± SEM) | Statistical Significance vs. Control |

| 0.001 | 10.5 ± 1.5 | *** (p < 0.001) |

| 0.01 | 12.0 ± 1.8 | *** (p < 0.001) |

| 0.1 | 13.5 ± 2.0 | *** (p < 0.001) |

| 1 | 14.0 ± 2.2 | *** (p < 0.001) |

| 10 | 15.0 ± 2.5 | *** (p < 0.001) |

| Control (Hexane) | 2.0 ± 0.5 | - |

Data synthesized from behavioral assays reported in Scarano et al. (2024).

Table 2: Components of the Aggregation Pheromone of Drosophila mulleri

| Compound | Stereoisomer | Function |

| This compound acetate | (S)-(+) | Aggregation Pheromone Component |

| (Z)-10-Heptadecen-2-one | - | Aggregation Pheromone Component |

Note: The precise ratio of these two components in the natural pheromone blend is not well-documented in the available literature. Both are required for full behavioral activity.

Biosynthesis and Olfactory Signal Transduction

Biosynthesis of this compound

The precise biosynthetic pathway of this compound in insects has not been fully elucidated. However, it is generally accepted that most insect pheromones, including secondary alcohols, are derived from fatty acid metabolism. The pathway likely involves the synthesis of a C13 fatty acid precursor, followed by enzymatic modifications. The formation of a secondary alcohol suggests the involvement of a hydroxylase and subsequent reductase enzymes.

Hypothetical Biosynthesis of this compound.

Olfactory Signal Transduction

The detection of this compound by insect antennae initiates a signal transduction cascade within olfactory sensory neurons (OSNs). While the specific receptors for this compound have not been identified, the general mechanism of insect olfaction is well-understood. Pheromone molecules are thought to be bound by Odorant Binding Proteins (OBPs) in the sensillar lymph, which then transport them to Odorant Receptors (ORs) on the dendritic membrane of OSNs. The binding of the pheromone to its specific OR, which forms a complex with a co-receptor (Orco), leads to the opening of an ion channel, depolarization of the neuron, and the generation of an action potential.

References

In-Depth Technical Guide: 2-Tridecanol (CAS Number 1653-31-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the physicochemical properties, hazards, and biological activities of 2-Tridecanol (CAS No. 1653-31-2). The information is intended for researchers, scientists, and professionals in drug development and related fields.

Physicochemical Properties

This compound is a secondary fatty alcohol with the chemical formula C₁₃H₂₈O.[1] It is a colorless liquid or a low-melting solid.[1] Key physicochemical data are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₂₈O | [1] |

| Molecular Weight | 200.36 g/mol | [1] |

| CAS Number | 1653-31-2 | [1] |

| Appearance | Colorless liquid or solid melt | |

| Melting Point | 29-30 °C | |

| Boiling Point | 156-157 °C at 11 mmHg | |

| Density | 0.831 g/cm³ | |

| Flash Point | 102.3 °C | |

| Water Solubility | Insoluble | |

| logP (Octanol/Water Partition Coefficient) | 4.28810 |

Hazards and Toxicology

The toxicological profile of this compound is not extensively documented. However, data for tridecanol isomers provide an indication of its potential hazards. It is classified as causing skin irritation. Acute toxicity appears to be low via oral and dermal routes. A summary of available toxicological data is presented in Table 2.

Table 2: Toxicological Data for Tridecanol and its Isomers

| Endpoint | Species | Route | Value | Classification/Result | Source(s) |

| Acute Oral Toxicity (LD50) | Rat | Oral | >2000 mg/kg | Not classified as acutely toxic | |

| Acute Dermal Toxicity (LD50) | Rabbit | Dermal | >2600 mg/kg (for 1-Tridecanol) | Not available | |

| Acute Inhalation Toxicity (LC50) | Rat | Inhalation | >15.12 mg/L (4h, for 1-Tridecanol) | Not available | |

| Skin Irritation | Rabbit | Dermal | 8223 µg/24H (for mixed primary isomers) | Mild irritant | |

| Skin Irritation | Rabbit | Dermal | Not specified | Moderate skin irritation (for 1-Tridecanol) | |

| Eye Irritation | Not available | Not available | No data available | No data available |

Biological Activity and Mechanism of Action

Antibacterial Activity

Long-chain fatty alcohols, including 1-tridecanol, have demonstrated antibacterial activity against Staphylococcus aureus.

-

Minimum Inhibitory Concentration (MIC): 10 µg/mL (for 1-Tridecanol)

-

Minimum Bactericidal Concentration (MBC): Not Determined (for 1-Tridecanol)

Mechanism of Action: The precise mechanism of antibacterial action for 1-dodecanol and 1-tridecanol is not fully elucidated. Unlike other long-chain alcohols that cause membrane damage and leakage of potassium ions, 1-dodecanol and 1-tridecanol exhibit high antibacterial activity without inducing significant membrane damage. This suggests a different mode of action, which remains a subject for further investigation.

Pheromonal Activity

This compound has been identified as an insect attractant and a pheromone in some species. However, the specific signaling pathways and receptors involved in its pheromonal activity are not well-documented in the available scientific literature.

Experimental Protocols

Synthesis of this compound via Grignard Reaction

A common method for the synthesis of secondary alcohols like this compound is the Grignard reaction. This involves the reaction of an aldehyde with a Grignard reagent. For the synthesis of this compound, undecylmagnesium bromide can be reacted with acetaldehyde.

Reaction Scheme:

CH₃(CH₂)₁₀MgBr + CH₃CHO → CH₃(CH₂)₁₀CH(OMgBr)CH₃ CH₃(CH₂)₁₀CH(OMgBr)CH₃ + H₃O⁺ → CH₃(CH₂)₁₀CH(OH)CH₃ + Mg(OH)Br

Detailed Protocol:

-

Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings. Slowly add a solution of 1-bromoundecane in anhydrous diethyl ether to the magnesium turnings under an inert atmosphere (e.g., nitrogen or argon). The reaction is initiated by gentle heating. Once the reaction starts, the remaining 1-bromoundecane solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30-60 minutes to ensure complete formation of the undecylmagnesium bromide.

-

Grignard Reaction: Cool the Grignard reagent to 0 °C in an ice bath. Add a solution of acetaldehyde in anhydrous diethyl ether dropwise from the dropping funnel with vigorous stirring. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Work-up: Cool the reaction mixture again in an ice bath and slowly add a saturated aqueous solution of ammonium chloride to quench the reaction. The resulting mixture is then transferred to a separatory funnel. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable method for the analysis of this compound. The following is a general protocol that can be adapted for specific instrumentation.

Protocol:

-

Sample Preparation: Prepare a solution of this compound in a suitable solvent such as hexane or dichloromethane at a concentration of approximately 1 mg/mL.

-

GC-MS Parameters:

-

Gas Chromatograph:

-

Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended.

-

Inlet: Split/splitless inlet, operated in split mode with a split ratio of 50:1.

-

Inlet Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-400.

-

-

-

Data Analysis: The retention time and the mass spectrum of the analyte are compared with those of an authentic standard of this compound for identification. Quantification can be performed using an internal standard method.

Conclusion

This compound is a secondary fatty alcohol with potential applications stemming from its antibacterial and pheromonal properties. While its physicochemical characteristics are well-defined, there is a need for more comprehensive toxicological studies specifically on the 2-isomer to fully assess its safety profile. Further research is also required to elucidate the precise mechanisms underlying its biological activities. The provided experimental protocols for synthesis and analysis offer a foundation for future investigations into this compound.

References

2-Tridecanol: A Versatile Precursor in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Tridecanol, a secondary long-chain fatty alcohol, is a versatile and valuable precursor in organic synthesis. Its bifunctional nature, possessing both a reactive hydroxyl group and a lipophilic thirteen-carbon chain, makes it a strategic starting material for the synthesis of a diverse array of organic molecules. This technical guide provides a comprehensive overview of the core transformations of this compound, detailing its application in the synthesis of pheromones, its conversion to key intermediates, and the emerging biological relevance of its derivatives. This document is intended to serve as a practical resource for researchers and professionals in organic chemistry and drug development, offering detailed experimental protocols, quantitative data, and visual representations of key synthetic pathways.

Chemical and Physical Properties

This compound is a colorless to almost colorless clear liquid at room temperature. Its long alkyl chain imparts significant hydrophobicity, rendering it insoluble in water but soluble in common organic solvents.

| Property | Value |

| Molecular Formula | C₁₃H₂₈O |

| Molecular Weight | 200.36 g/mol |

| CAS Number | 1653-31-2 |

| Boiling Point | 256-258 °C at 760 mmHg |

| Melting Point | 22-24 °C |

| Flash Point | 102.22 °C |

| Density | ~0.823 g/cm³ |

Core Synthetic Transformations of this compound

This compound serves as a starting point for several fundamental organic reactions, enabling its conversion into a variety of valuable compounds.

Oxidation to 2-Tridecanone

The oxidation of the secondary alcohol group in this compound to a ketone is a fundamental transformation, yielding 2-tridecanone, a key intermediate in various synthetic routes.

Figure 1: Oxidation of this compound to 2-Tridecanone.

Experimental Protocols:

a) Pyridinium Chlorochromate (PCC) Oxidation:

PCC is a mild and selective oxidizing agent for converting primary and secondary alcohols to aldehydes and ketones, respectively.[1]

-

Procedure: To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂), add pyridinium chlorochromate (PCC) (1.5 eq). The reaction mixture is stirred at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the mixture is diluted with diethyl ether and filtered through a pad of silica gel or Celite to remove the chromium salts. The filtrate is then concentrated under reduced pressure to afford 2-tridecanone.

b) Jones Oxidation:

This method employs a solution of chromium trioxide in aqueous sulfuric acid (Jones reagent) and is a powerful and rapid method for oxidizing secondary alcohols.[2]

-

Procedure: A solution of this compound (1.0 eq) in acetone is cooled in an ice bath. Jones reagent is added dropwise with stirring until the orange color of the Cr(VI) reagent persists. The reaction is typically instantaneous. The excess oxidant is quenched by the addition of isopropyl alcohol. The mixture is then filtered, and the acetone is removed under reduced pressure. The residue is partitioned between ether and water. The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated to give 2-tridecanone.

| Oxidation Method | Oxidizing Agent | Typical Yield (%) | Reaction Time | Temperature (°C) |

| PCC Oxidation | Pyridinium Chlorochromate | 80-95 | 2-4 h | Room Temperature |

| Jones Oxidation | CrO₃ / H₂SO₄ / H₂O | 90-98 | < 30 min | 0 - Room Temperature |

Esterification Reactions

The hydroxyl group of this compound can be readily esterified with carboxylic acids or their derivatives to form a wide range of esters, which have applications as fragrances, lubricants, and biologically active molecules.

Figure 2: Fischer Esterification of this compound.

Experimental Protocol (Fischer Esterification):

This acid-catalyzed equilibrium reaction is a common method for ester synthesis.[3][4]

-

Procedure: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap (to remove water), a mixture of this compound (1.0 eq), a carboxylic acid (e.g., acetic acid, 1.2 eq), and a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or p-toluenesulfonic acid) in a suitable solvent (e.g., toluene or hexane) is heated to reflux. The reaction is driven to completion by the continuous removal of water. After the reaction is complete (monitored by TLC or GC), the mixture is cooled to room temperature, washed with water, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude ester can be purified by distillation or column chromatography.

| Carboxylic Acid | Catalyst | Reaction Time | Temperature (°C) | Typical Yield (%) |

| Acetic Acid | H₂SO₄ | 4-8 h | Reflux | 70-90 |

| Lauric Acid | p-TsOH | 6-12 h | Reflux | 75-95 |

Dehydration to Tridecenes

Acid-catalyzed dehydration of this compound leads to the formation of a mixture of isomeric alkenes, primarily 1-tridecene and 2-tridecenes (E/Z isomers), following Zaitsev's rule where the more substituted alkene is the major product.[5]

Figure 3: Dehydration of this compound.

Experimental Protocol:

-

Procedure: In a distillation apparatus, this compound is mixed with a catalytic amount of concentrated sulfuric acid or phosphoric acid. The mixture is heated to a temperature sufficient to cause dehydration and distill the resulting alkenes (typically 150-180 °C). The distillate, which contains a mixture of tridecenes and water, is collected. The organic layer is separated, washed with dilute sodium bicarbonate solution and water, dried over a suitable drying agent (e.g., anhydrous calcium chloride), and then fractionally distilled to separate the isomeric alkenes if desired.

| Catalyst | Temperature (°C) | Major Products |

| Conc. H₂SO₄ | 150-180 | 2-Tridecene (E/Z), 1-Tridecene |

| H₃PO₄ | 160-200 | 2-Tridecene (E/Z), 1-Tridecene |

Synthesis of Ethers via Williamson Ether Synthesis

The hydroxyl group of this compound can be deprotonated with a strong base to form an alkoxide, which can then act as a nucleophile in a Williamson ether synthesis to produce 2-alkoxytridecanes.

Figure 4: Williamson Ether Synthesis with this compound.

Experimental Protocol:

-

Procedure: To a stirred suspension of a strong base, such as sodium hydride (NaH, 1.1 eq), in an anhydrous aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF), a solution of this compound (1.0 eq) in the same solvent is added dropwise at 0 °C. The mixture is then allowed to warm to room temperature and stirred until the evolution of hydrogen gas ceases, indicating the formation of the sodium 2-tridecanoxide. An alkyl halide (e.g., methyl iodide or ethyl bromide, 1.1 eq) is then added, and the reaction mixture is stirred at room temperature or heated to reflux until the reaction is complete (monitored by TLC). The reaction is quenched by the careful addition of water. The product is extracted with an organic solvent (e.g., diethyl ether), and the organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The resulting ether can be purified by distillation or column chromatography.

| Base | Alkyl Halide | Solvent | Temperature (°C) | Typical Yield (%) |

| NaH | CH₃I | THF | 0 to RT | 70-90 |

| KH | CH₃CH₂Br | DMF | RT to 60 | 65-85 |

Application in Pheromone Synthesis: (S)-(+)-2-Tridecanol Acetate

This compound is a key structural motif in certain insect pheromones. A notable example is (S)-(+)-2-tridecanol acetate, an aggregation pheromone of Drosophila mulleri. While not a direct synthesis from racemic this compound, an efficient synthesis of the chiral pheromone involves the preparation of (S)-2-tridecanol as a key intermediate, which is then acetylated.

Figure 5: Synthetic pathway to (S)-(+)-2-Tridecanol Acetate.

Experimental Protocol Overview:

-

Alkylation of 1,3-Dithiane: 1,3-Dithiane is sequentially deprotonated with n-butyllithium and reacted with (S)-propylene oxide, followed by another deprotonation and alkylation with nonyl iodide to yield (S)-2-(1-hydroxytridecyl)-1,3-dithiane.

-

Reductive Desulfurization: The dithiane intermediate is then subjected to reductive desulfurization, for example using Raney nickel or tributyltin hydride, to afford (S)-2-tridecanol.

-

Acetylation: Finally, acetylation of (S)-2-tridecanol with acetic anhydride or acetyl chloride in the presence of a base like pyridine yields the target pheromone, (S)-(+)-2-tridecanol acetate.

This multi-step synthesis highlights the utility of building blocks that can be transformed into the this compound skeleton with high stereochemical control.

Biological Activity and Potential Applications in Drug Development

While this compound itself is not a prominent bioactive molecule, long-chain alcohols and their derivatives are known to possess various biological activities. For professionals in drug development, understanding these properties can open avenues for new applications.

Antimicrobial Activity:

Long-chain fatty alcohols have been investigated for their antimicrobial properties. One study demonstrated that 1-tridecanol exhibits antibacterial activity against Staphylococcus aureus. Although this study focused on the primary alcohol, it suggests that long-chain alcohols like this compound and its derivatives could be explored as potential antimicrobial agents. Esters of fatty alcohols have also shown antimicrobial action, particularly against gram-positive bacteria.

Cytotoxicity:

The cytotoxic effects of long-chain alcohols are also of interest. Generally, cytotoxicity tends to increase with the length of the carbon chain, which is related to the molecule's lipophilicity and its ability to disrupt cell membranes. This property, while a concern for safety, can also be harnessed in the development of cytotoxic agents for applications in oncology.

Penetration Enhancer in Drug Delivery:

Long-chain alcohols are known to act as penetration enhancers in transdermal drug delivery systems. Their lipophilic nature allows them to fluidize the lipid bilayers of the stratum corneum, thereby facilitating the passage of drug molecules through the skin. This compound, with its C13 chain, fits the profile of a potential penetration enhancer and could be investigated for its efficacy in topical and transdermal formulations.

Conclusion

This compound is a readily accessible and synthetically versatile precursor for a range of valuable organic molecules. Its fundamental transformations, including oxidation, esterification, dehydration, and etherification, provide access to key intermediates and functional compounds. Its role in the synthesis of insect pheromones underscores its importance in the agrochemical sector. Furthermore, the emerging understanding of the biological activities of long-chain alcohols and their derivatives suggests potential applications in the pharmaceutical and drug delivery fields. This guide provides a foundational understanding and practical protocols to encourage the further exploration and utilization of this compound in innovative organic synthesis and drug development endeavors.

References

- 1. Pyridinium chlorochromate. An efficient reagent for oxidation of primary and secondary alcohols to carbonyl compounds [organic-chemistry.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. organic-synthesis.com [organic-synthesis.com]

- 4. Anti-enteric efficacy and mode of action of tridecanoic acid methyl ester isolated from Monochoria hastata (L.) Solms leaf - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for the Quantification of 2-Tridecanol in Biological Samples

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the sensitive and accurate quantification of 2-Tridecanol in various biological matrices. The methodologies described are essential for researchers in fields such as metabolomics, biomarker discovery, and toxicology, as well as for professionals in the drug development industry.

Introduction

This compound is a secondary fatty alcohol that may be present in biological systems as a metabolite or as an exogenous compound. Its accurate quantification in biological samples such as plasma, serum, urine, and tissue is crucial for understanding its physiological roles, identifying its potential as a biomarker for disease, and assessing exposure. This document outlines detailed protocols for sample preparation and analysis using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), two of the most robust and widely used analytical techniques for this purpose.

Quantitative Data Summary

While specific endogenous concentrations of this compound in human biological samples are not widely reported in publicly available literature, the following tables provide illustrative quantitative data based on typical concentration ranges observed for other long-chain alcohols in biological matrices. These values can serve as a reference for method development and validation.[1]

Table 1: Illustrative Quantitative Data for this compound in Human Plasma/Serum

| Analytical Method | Sample Volume | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Illustrative Concentration Range |

| GC-MS | 100 µL | 0.5 µg/L | 2 µg/L | 5 - 50 µg/L |

| LC-MS/MS | 100 µL | 0.1 µg/L | 0.5 µg/L | 2 - 30 µg/L |

Table 2: Illustrative Quantitative Data for this compound in Human Urine

| Analytical Method | Sample Volume | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Illustrative Concentration Range (per 24h) |

| GC-MS | 1 mL | 1 µg/L | 5 µg/L | 10 - 100 µ g/24h |

| LC-MS/MS | 1 mL | 0.2 µg/L | 1 µg/L | 5 - 80 µ g/24h |

Table 3: Illustrative Quantitative Data for this compound in Human Breath

| Analytical Method | Sample Volume | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Illustrative Concentration Range |

| GC-MS (SPME) | 1 L | 0.01 µg/L | 0.05 µg/L | 0.1 - 1.0 µg/L |

Experimental Protocols

Protocol 1: Quantification of this compound in Human Plasma/Serum by GC-MS

This protocol describes a method for the extraction, derivatization, and quantification of this compound in plasma or serum samples using Gas Chromatography-Mass Spectrometry (GC-MS). Derivatization is employed to increase the volatility and thermal stability of the analyte.

1. Materials and Reagents

-

This compound standard

-

Internal Standard (IS): e.g., 2-Dodecanol or other suitable long-chain alcohol not present in the sample

-

Solvents: Dichloromethane, Hexane (HPLC grade)

-

Derivatizing Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Pyridine

-

Sodium sulfate (anhydrous)

-

Glass centrifuge tubes (15 mL)

-

GC vials with inserts

2. Sample Preparation

-

Aliquoting: To a 15 mL glass centrifuge tube, add 100 µL of plasma or serum sample.

-

Internal Standard Spiking: Add 10 µL of the internal standard solution (e.g., 10 µg/mL in methanol) to the sample.

-

Extraction: Add 2 mL of dichloromethane to the tube. Vortex for 1 minute to ensure thorough mixing.

-

Centrifugation: Centrifuge at 3000 x g for 10 minutes at 4°C to separate the organic and aqueous layers.

-

Supernatant Collection: Carefully transfer the lower organic layer (dichloromethane) to a clean glass tube.

-

Drying: Add a small amount of anhydrous sodium sulfate to the collected organic extract to remove any residual water.

-

Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Derivatization: To the dried residue, add 50 µL of pyridine and 50 µL of BSTFA with 1% TMCS. Cap the tube tightly and heat at 60°C for 30 minutes.

-

Sample Transfer: After cooling to room temperature, transfer the derivatized sample to a GC vial with an insert for analysis.

3. GC-MS Instrumental Parameters

| Parameter | Setting |

| Gas Chromatograph | |

| Column | DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Injection Volume | 1 µL |

| Injector Temperature | 250°C |

| Injection Mode | Splitless |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Oven Temperature Program | Initial temperature 60°C, hold for 1 min, ramp to 320°C at 10°C/min, hold for 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Source Temperature | 230°C |

| Quadrupole Temperature | 150°C |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Quantifier Ion (this compound-TMS) | m/z 117 |

| Qualifier Ions (this compound-TMS) | m/z 73, 145 |

| Quantifier Ion (IS-TMS) | (To be determined based on the chosen IS) |

4. Data Analysis

-

Create a calibration curve by analyzing a series of calibration standards prepared in a blank matrix and subjected to the same sample preparation procedure.

-

Quantify this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Protocol 2: Quantification of this compound in Human Urine by LC-MS/MS

This protocol details a method for the direct analysis of this compound in urine samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity and specificity without the need for derivatization.

1. Materials and Reagents

-

This compound standard

-

Internal Standard (IS): e.g., this compound-d4 or another suitable stable isotope-labeled analog

-

Solvents: Methanol, Acetonitrile, Water (LC-MS grade)

-

Formic acid

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

-

LC vials

2. Sample Preparation

-

Aliquoting: To a 15 mL centrifuge tube, add 1 mL of urine sample.

-

Internal Standard Spiking: Add 10 µL of the internal standard solution (e.g., 1 µg/mL in methanol) to the sample.

-

SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 2 mL of methanol followed by 2 mL of water.

-

Sample Loading: Load the urine sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 2 mL of water to remove interfering substances.

-

Elution: Elute this compound and the internal standard with 2 mL of methanol into a clean collection tube.

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

-

Sample Transfer: Transfer the reconstituted sample to an LC vial for analysis.

3. LC-MS/MS Instrumental Parameters

| Parameter | Setting |

| Liquid Chromatograph | |

| Column | C18 column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 50% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 50% B and re-equilibrate |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Mass Spectrometer | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Source Temperature | 350°C |

| IonSpray Voltage | 4500 V |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (this compound) | m/z 183.2 ([M+H-H2O]+) |

| Product Ion 1 (Quantifier) | (To be determined by infusion and optimization, e.g., m/z 81.1) |

| Product Ion 2 (Qualifier) | (To be determined by infusion and optimization, e.g., m/z 69.1) |

| Precursor Ion (IS) | (To be determined based on the chosen IS) |

| Product Ion (IS) | (To be determined based on the chosen IS) |

4. Data Analysis

-

Establish a calibration curve using matrix-matched standards that have undergone the same SPE procedure.

-